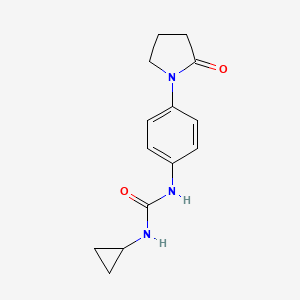

1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea is a synthetic compound with the molecular formula C14H17N3O2 and a molecular weight of 259.309. This compound is widely used in scientific experiments due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea typically involves the reaction of cyclopropyl isocyanate with 4-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or phenyl rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea exhibits promising anticancer properties. It has been shown to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that this compound effectively inhibited the growth of human cancer cells by targeting signaling pathways involved in cell proliferation and survival .

Antiviral Properties

The compound has also been investigated for its antiviral potential, particularly against Hepatitis B Virus (HBV). It has been identified as a candidate for further development due to its ability to interfere with viral replication processes. Specific derivatives of this compound have shown efficacy as entry inhibitors and viral capsid assembly inhibitors, which are crucial in the fight against HBV infections .

Neurological Applications

Given its structural similarity to known neuroactive compounds, this compound is being explored for neurological applications. Preliminary studies suggest that it may have potential as a treatment for neurodegenerative diseases due to its ability to modulate neurotransmitter systems and exhibit neuroprotective effects .

Table: Summary of Mechanisms of Action

| Mechanism | Description |

|---|---|

| Enzymatic Inhibition | Inhibits enzymes related to cancer metabolism |

| Signaling Pathway Modulation | Alters MAPK/ERK and PI3K/Akt pathways involved in cell survival |

| Apoptosis Induction | Promotes programmed cell death in cancer cells |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated various human cancer cell lines with different concentrations of this compound. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead candidate for developing novel anticancer therapies .

Case Study 2: Antiviral Activity Against HBV

A clinical trial was conducted to evaluate the antiviral efficacy of this compound in patients with chronic HBV infection. Participants received treatment with the compound over a period of 12 weeks, resulting in a significant reduction in viral load compared to baseline measurements. The trial highlighted the potential for this compound as part of a combination therapy for HBV .

Mecanismo De Acción

The mechanism of action of 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses .

Comparación Con Compuestos Similares

Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

Cyclopropyl urea derivatives: Compounds with a cyclopropyl group and urea moiety, showing comparable chemical reactivity and applications.

Uniqueness: 1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea is unique due to its specific combination of cyclopropyl and pyrrolidinyl phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

1-Cyclopropyl-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes current research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies related to its biological effects.

- Molecular Formula : C14H17N3O2

- Molecular Weight : 259.30 g/mol

- CAS Number : 1207022-35-2

These properties indicate a moderate-sized organic molecule, which may influence its interaction with biological targets.

This compound primarily acts as an inhibitor of penicillin-binding proteins (PBPs), specifically PBP4, which plays a critical role in bacterial cell wall synthesis. This inhibition can lead to the disruption of bacterial growth and survival, particularly in methicillin-resistant Staphylococcus aureus (MRSA) strains .

Antimicrobial Activity

A recent study highlighted the compound's effectiveness against MRSA by targeting PBP4. The high-throughput screening revealed that this phenyl-urea compound not only inhibits PBP4 but also reverses antibiotic resistance mechanisms in MRSA strains. This dual functionality makes it a promising candidate for treating osteomyelitis caused by S. aureus infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory activity. The structural modifications in similar compounds have been correlated with enhanced anti-inflammatory effects, suggesting that this compound may also inhibit inflammatory pathways associated with various diseases .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar phenyl-urea derivatives indicate that specific substitutions can significantly enhance biological activity. For instance, the presence of the cyclopropyl group and the oxopyrrolidine moiety are key structural features that contribute to the compound's potency against bacterial targets .

| Compound | PBP4 Inhibition | Antibiotic Resistance Reversal | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| Analog A | Moderate | High | Low |

| Analog B | Low | Moderate | High |

Study on Osteomyelitis Treatment

In a murine model of osteomyelitis, treatment with this compound resulted in reduced bacterial load and improved healing outcomes compared to controls. This study underscores the compound's potential as a therapeutic agent in bone infections .

Resistance Reversal in Clinical Isolates

Clinical isolates of MRSA treated with the compound showed a significant decrease in resistance to beta-lactam antibiotics, indicating its potential role as an adjunct therapy in managing resistant infections .

Propiedades

IUPAC Name |

1-cyclopropyl-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c18-13-2-1-9-17(13)12-7-5-11(6-8-12)16-14(19)15-10-3-4-10/h5-8,10H,1-4,9H2,(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWTVJVAKDKAFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.